4-Hydroxyquinoline-6-carbonitrile

Catalog No.
S1910912
CAS No.
219763-82-3
M.F
C10H6N2O
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyquinoline-6-carbonitrile

CAS Number

219763-82-3

Product Name

4-Hydroxyquinoline-6-carbonitrile

IUPAC Name

4-oxo-1H-quinoline-6-carbonitrile

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13)

InChI Key

ZRQABNJYWSVSCU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C#N)C(=O)C=CN2

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C=CN2

4-Hydroxyquinoline-6-carbonitrile is a specifically functionalized derivative of the 4-quinolone scaffold, a heterocyclic system recognized as a privileged structure in medicinal chemistry and materials science. [REFS-1, REFS-2] In its common 4-quinolone tautomeric form, the molecule features a 6-position cyano group, which serves two primary roles for procurement decisions: it acts as a versatile synthetic handle for conversion into amides, tetrazoles, or other functional groups, and its strong electron-withdrawing nature critically modulates the electronic properties of the quinoline ring system. This specific substitution pattern makes it a valuable intermediate for multi-step syntheses where precise control over isomerism and reactivity is required. [3]

In applications such as targeted inhibitor synthesis, substituting 4-Hydroxyquinoline-6-carbonitrile with other analogs is often not viable. The precise location of the cyano group at the 6-position is critical for establishing specific molecular interactions within biological targets like kinase active sites. Moving the nitrile to a different position (e.g., C-7 or C-8) or replacing it with another group (e.g., a carboxylic acid or nitro group) would fundamentally alter the molecule's steric profile and electronic distribution. This change would disrupt the intended structure-activity relationship (SAR), leading to a loss of potency or target selectivity in the final compound. [1] Therefore, for any synthesis campaign based on a validated 6-cyanoquinoline scaffold, using this specific isomer is essential for reproducibility and achieving the desired endpoint.

Validated Role as a Key Intermediate in the Synthesis of Selective CDK8/19 Inhibitors

4-Hydroxyquinoline-6-carbonitrile (referred to as compound 6a) is a documented key intermediate in the synthesis of Senexin C, a potent and selective CDK8/19 inhibitor. [1] In the reported multi-step synthesis, this compound is prepared via a high-temperature (220°C) cyclization reaction, yielding the target intermediate as a solid at a 65% yield. Critically, the crude product was of sufficient quality to be used directly in the subsequent reaction step without further purification, demonstrating its processability and suitability as a reliable building block in a demanding synthetic campaign. [1]

Evidence DimensionSynthetic Yield and Processability
Target Compound Data65% yield, used without further purification.
Comparator Or BaselineGeneral multi-step organic synthesis benchmarks, where intermediate purification is often required, leading to material loss and increased process time.
Quantified DifferenceEliminates a purification step, improving overall efficiency compared to routes requiring chromatographic purification of intermediates.
ConditionsCyclization of the precursor in phenoxybenzene at 220°C for 40 minutes.

Procuring this specific, pre-functionalized intermediate saves significant synthesis and purification steps, reducing development time and cost for kinase inhibitor programs.

Essential Scaffolding for Achieving High Kinase Selectivity in Downstream Products

The 4-hydroxyquinoline-6-carbonitrile core is foundational to the high selectivity of its derivative, Senexin C. When tested against a panel of 468 human kinases, Senexin C demonstrated >85% inhibition of its primary targets, CDK8 and CDK19. [1] In contrast, it showed minimal off-target activity, with only three other kinases (HASPIN, MAP4K2, MYO3B) inhibited by more than 35% at a high concentration of 2 µM. This high degree of selectivity is a direct result of the molecular architecture derived from the 6-cyanoquinoline scaffold, making it a superior starting point compared to less optimized precursors for this specific target class. [1]

Evidence DimensionKinase Selectivity Profile (of downstream inhibitor)
Target Compound DataInhibits only 3 of 466 off-target kinases by >35% at 2 µM.
Comparator Or BaselineMany kinase inhibitors exhibit broader off-target profiles, leading to potential toxicity or undesirable side effects. The quinazoline-based predecessor, Senexin B, was optimized to the quinoline-based Senexin C for improved properties. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8882046/" target="_blank">1</a>]
Quantified DifferenceDemonstrates a highly selective profile, hitting only 0.6% of the off-target kinases in a broad panel.
ConditionsKINOMEscan screening assay (DiscoverX) with the final inhibitor (Senexin C) at a concentration of 2 µM.

Using this specific precursor enables the synthesis of compounds with a clean, highly selective biological profile, a critical factor for developing viable therapeutic candidates.

Primary Precursor for Synthesis of Selective CDK8/19 Inhibitors

This compound is the right choice for research and development programs focused on synthesizing Senexin C or its analogs. Its validated use as a direct, process-friendly intermediate de-risks the synthetic route and ensures access to the correct chemical architecture for achieving high selectivity against CDK8 and CDK19. [1]

Scaffold for Medicinal Chemistry Library Development

Ideal for use as a core building block in medicinal chemistry campaigns targeting the kinome. The 6-cyano group provides a reliable anchor for SAR studies, allowing for the exploration of derivative libraries while maintaining the essential quinoline core that has proven effective for achieving target selectivity. [1]

Development of Advanced Heterocyclic Compounds

Serves as a valuable starting material for chemists needing a bifunctional quinoline. The 4-hydroxy (or 4-oxo) position can be functionalized (e.g., chlorinated for subsequent substitutions), while the 6-cyano group can be elaborated into a wide range of other functionalities, enabling the creation of complex, poly-substituted heterocyclic systems.

XLogP3

0.3

Wikipedia

4-HYDROXYQUINOLINE-6-CARBONITRILE

Dates

Last modified: 08-16-2023

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